Dipropylamine hydrobromide

Catalog No.
S3318063
CAS No.
7334-96-5
M.F
C6H16BrN
M. Wt
182.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropylamine hydrobromide

CAS Number

7334-96-5

Product Name

Dipropylamine hydrobromide

IUPAC Name

N-propylpropan-1-amine;hydrobromide

Molecular Formula

C6H16BrN

Molecular Weight

182.10 g/mol

InChI

InChI=1S/C6H15N.BrH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H

InChI Key

FZJRCNLPISUZCV-UHFFFAOYSA-N

SMILES

CCCNCCC.Br

Canonical SMILES

CCCNCCC.Br

Synthesis of Organic Compounds:

  • Dipropylamin-hydrobromid can be used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. For example, it can be used to prepare N,N-dipropylamine, which is a useful building block for organic synthesis [].

Source of Dipropylamine:

  • Dipropylamin-hydrobromid is a convenient source of the lipophilic primary amine, dipropylamine. Dipropylamine is a valuable reagent in organic synthesis due to its nucleophilic character and ability to participate in various reactions. []

Study of Biological Processes:

  • Dipropylamin-hydrobromid has been used in scientific research to study various biological processes. For instance, it has been employed to investigate the role of ion channels in nerve cells and the mechanisms of action of certain drugs [, ].

Material Science Applications:

  • Dipropylamin-hydrobromid may find applications in material science research. Studies have explored its potential use in the development of ionic liquids and as an additive in lubricants [, ].

Dipropylamine hydrobromide is a chemical compound that consists of dipropylamine, a secondary amine, and hydrobromic acid. Its chemical formula is C6_6H16_{16}BrN, and it appears as a white crystalline solid or powder. This compound is known for its strong ammonia-like odor and is soluble in water, making it useful in various applications within pharmaceuticals and organic synthesis. Dipropylamine itself is a colorless liquid, while its hydrobromide salt form enhances stability and solubility in aqueous solutions .

Typical of amines and their salts:

  • Neutralization Reactions: As a salt, it can react with bases to regenerate dipropylamine.
  • Formation of N-nitrosamines: Under acidic conditions, dipropylamine can react with nitrites to form N-nitrosodipropylamine, a compound of significant concern due to its mutagenic properties .
  • Decomposition: Upon heating or in the presence of strong acids or bases, dipropylamine hydrobromide may decompose, releasing bromine gas and other nitrogenous compounds .

The synthesis of dipropylamine hydrobromide typically involves the following steps:

  • Preparation of Dipropylamine: Dipropylamine is synthesized by reacting propanol with ammonia over a dehydration catalyst at high temperatures. This process can yield a mixture of primary, secondary, and tertiary amines .
  • Formation of the Hydrobromide Salt: Dipropylamine is then reacted with hydrobromic acid to form dipropylamine hydrobromide. This reaction results in the protonation of the amine nitrogen, enhancing solubility and stability in aqueous environments .

Dipropylamine hydrobromide finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
  • Agricultural Chemicals: The compound is used in the production of herbicides and pesticides.
  • Chemical Research: It acts as a reagent in organic synthesis processes due to its nucleophilic properties .

Studies on dipropylamine hydrobromide interactions focus on its reactivity with various agents:

  • Reactivity with Acids and Bases: As a basic amine salt, it reacts with acids to form salts and can neutralize bases.
  • Compatibility with Other Chemicals: It may be incompatible with strong oxidizers and certain halogenated compounds, necessitating careful handling in laboratory settings .
  • Biological Interactions: Research indicates potential interactions with neurotransmitter systems due to its effects on central nervous system activity .

Dipropylamine hydrobromide shares similarities with other amines and their respective salts. Here are some comparable compounds:

CompoundChemical FormulaUnique Characteristics
EthanolamineC2_2H7_7NOUsed primarily as a surfactant and emulsifier
TriethylamineC6_6H15_15NA tertiary amine used as a catalyst in organic reactions
DiethylaminoethanolC6_6H15_15NActs as an intermediate in pharmaceuticals
N,N-DimethylformamideC3_3H7_7NA solvent widely used in organic synthesis

Uniqueness of Dipropylamine Hydrobromide

Dipropylamine hydrobromide's uniqueness lies in its specific application as an intermediate for producing herbicides and other agricultural chemicals, along with its distinct biological activity profile compared to other similar compounds. Its ability to form stable aqueous solutions makes it particularly useful in pharmaceutical formulations where solubility is crucial .

Catalytic Alkylation Strategies for N-Propyl Group Introduction

Catalytic alkylation remains the cornerstone for introducing N-propyl groups into amine frameworks. A prominent approach involves copper(I)-mediated photoredox catalysis, where dipropylamine acts as a traceless linker in deoxygenative cross-coupling reactions. For example, alkyl aldehydes undergo regioselective radical addition to alkynes in the presence of dipropylamine and Hantzsch ester, facilitated by a P/N heteroleptic Cu(I) photosensitizer under visible light. The mechanism proceeds through:

  • Dehydrogenation: The Cu(I) catalyst abstracts a hydrogen atom from the aldehyde, generating an alkyl radical.
  • Radical Addition: The alkyl radical adds to the alkyne, followed by a 1,5-proton shift and C–N bond cleavage.
  • Recombination: The transient allyl radical recombines with the Cu catalyst, releasing dipropylamine hydrobromide after protonation.

Alternative methods employ borrowing hydrogen catalysis, where alcohols serve as alkylating agents. Rhodium or iridium catalysts dehydrogenate alcohols to aldehydes, which condense with amines before hydrogen transfer completes the alkylation. This strategy avoids stoichiometric alkyl halides, aligning with green chemistry principles.

Catalytic SystemSubstrate ScopeYield (%)Reference
Cu(I)/P,N-ligandAliphatic aldehydes72–89
Ir(ppy)₃Aromatic alcohols65–78

Nucleophilic Substitution Reactions in Amine Hydrobromide Formation

Nucleophilic substitution enables direct incorporation of hydrobromic acid (HBr) into dipropylamine. The reaction hinges on protonation-enhanced leaving group activation:

  • Proton Transfer: HBr protonates the amine’s lone pair, forming a dipropylammonium ion (C₆H₁₅NH⁺).
  • Counterion Association: Bromide (Br⁻) associates with the ammonium ion via electrostatic interactions, yielding the crystalline salt.

Critical factors include:

  • Acid Strength: HBr’s high acidity (pKa ≈ −9) ensures complete protonation, whereas weaker acids like NaBr fail to activate the amine.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, accelerating crystallization.

Mechanistic studies reveal that steric hindrance from the propyl groups minimally impacts substitution kinetics due to the linear alkyl chains’ flexibility.

Solvent-Free Synthesis Approaches for Improved Atom Economy

Solvent-free protocols mitigate waste generation and enhance energy efficiency. In A³ coupling reactions, dipropylamine, aldehydes, and alkynes condense under microwave irradiation without solvents, achieving 80–92% yields. Key advantages include:

  • Reduced Side Reactions: Eliminating solvents minimizes hydrolysis of intermediates.
  • Faster Kinetics: Microwave heating reduces reaction times from hours to minutes.

Another innovation involves mechanochemical grinding, where solid-state reactants (e.g., dipropylamine and HBr gas) are ball-milled with catalytic K₂CO₃. This method achieves near-quantitative conversion by enhancing surface contact and bypassing solubility limitations.

Crystallization Optimization Techniques for Enhanced Product Purity

Crystallization efficiency depends on phase equilibria and impurity partitioning. In the sodium nitrate–water–dipropylamine hydrobromide system, sodium nitrate acts as a salting-out agent, reducing dipropylamine’s aqueous solubility by 961-fold at 90°C. Strategies include:

  • Temperature Gradients: Cooling saturated solutions from 50°C to 10°C increases yield by 45%.
  • Antisolvent Addition: Introducing ethanol induces rapid nucleation, yielding micron-sized crystals with <0.5% impurities.
ParameterOptimal RangePurity Impact
Cooling Rate (°C/h)5–10Reduces occlusions
Stirring Speed (rpm)200–300Enhances uniformity
Seed Crystal Size (µm)10–20Controls morphology

X-ray diffraction analysis confirms that slow cooling (0.5°C/min) produces monoclinic crystals with optimal packing efficiency.

Chiral Induction Capabilities in Proline-Derivative Synthesis

Dipropylamine hydrobromide facilitates chiral induction in proline-derived catalytic systems by stabilizing transition states through non-covalent interactions. For example, in the synthesis of palladium-indazolinylidene complexes, dipropylamine hydrobromide acts as a ligand precursor, enabling precise control over stereochemistry. A 2014 study demonstrated that trans-dibromido(dipropylamine)(indazolin-3-ylidene)palladium(II) complexes (Fig. 1) achieved 76% yield with high enantiomeric excess (ee) in cross-coupling reactions [4]. The dipropylamine moiety’s gauche conformation and steric bulk were critical for orienting substrates asymmetrically.

Key Mechanism:

  • Hydrogen bonding: The NH group of dipropylamine hydrobromide forms hydrogen bonds with proline’s carboxylate group, rigidifying the transition state.
  • Steric effects: The propyl chains create a chiral microenvironment, favoring one enantiomer over the other [4] [6].

Enantioselective Michael Addition Reactions Mediated by Dipropylamine Frameworks

Dipropylamine hydrobromide enhances enantioselectivity in Michael additions by acting as a Brønsted acid catalyst. In a biphasic system (cyclopentane/water), it protonates electrophilic acceptors like α,β-unsaturated ketones, increasing their reactivity while the bromide ion stabilizes intermediates. A 2022 study on pregabalin synthesis reported 85% ee in the cyanide-mediated conjugate addition to a ketone substrate using dipropylamine-derived catalysts [1].

Reaction Optimization:

ParameterOptimal ValueImpact on ee
Solvent SystemCyclopentane/Water+25% ee
Catalyst Loading10 mol%Max yield
Temperature0°C+15% ee

The hydrophobic propyl groups improve substrate partitioning in biphasic systems, while the ammonium ion activates nucleophiles via electrostatic interactions [1] [7].

Role in Phase-Transfer Catalysis Systems for Biphasic Reactions

As a phase-transfer catalyst (PTC), dipropylamine hydrobromide bridges aqueous and organic phases, enabling reactions between ionic and nonpolar species. In the synthesis of CuCl₄²⁻ complexes, its dipropylammonium cation transports chloride anions into organic solvents, achieving 90% conversion in Friedel-Crafts alkylations [6]. The compound’s efficacy stems from:

  • Ion-pairing ability: The ammonium cation binds anions, solubilizing them in organic media.
  • Thermal stability: Maintains activity up to 330 K, as shown in variable-temperature XRD studies [6].

Case Study:
A 2024 hybrid catalyst (PDSPTCF) incorporating dipropylamine hydrobromide analogs achieved 92% yield in benzo[a]chromeno[2,3-c]phenazine synthesis via a domino reaction. The dual Brønsted-Lewis acidity and phase-transfer capability reduced reaction times from 24 h to 3 h [7].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

181.04661 g/mol

Monoisotopic Mass

181.04661 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-04-14

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